![molecular formula C22H23F2N5 B13555285 N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}quinoxalin-2-amine](/img/structure/B13555285.png)
N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}quinoxalin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}quinoxalin-2-amine is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by the presence of a cyclopropyl group, a difluorophenyl group, and a piperazine ring, which are attached to a quinoxaline core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}quinoxalin-2-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoxaline core.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a difluorobenzyl chloride reacts with the piperazine-quinoxaline intermediate.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}quinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the quinoxaline core.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}quinoxalin-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}quinoxalin-2-amine can be compared with other similar compounds, such as:
Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different substituents, such as N-cyclopropyl-3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}quinoxalin-2-amine.
Piperazine Derivatives: Compounds with similar piperazine rings but different core structures, such as N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}pyridine.
Difluorophenyl Derivatives: Compounds with similar difluorophenyl groups but different core structures, such as N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}benzene.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Eigenschaften
Molekularformel |
C22H23F2N5 |
|---|---|
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
N-cyclopropyl-3-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]quinoxalin-2-amine |
InChI |
InChI=1S/C22H23F2N5/c23-16-5-8-18(24)15(13-16)14-28-9-11-29(12-10-28)22-21(25-17-6-7-17)26-19-3-1-2-4-20(19)27-22/h1-5,8,13,17H,6-7,9-12,14H2,(H,25,26) |
InChI-Schlüssel |
PADYFFPAGIJZNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC2=NC3=CC=CC=C3N=C2N4CCN(CC4)CC5=C(C=CC(=C5)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


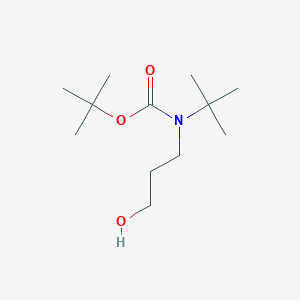
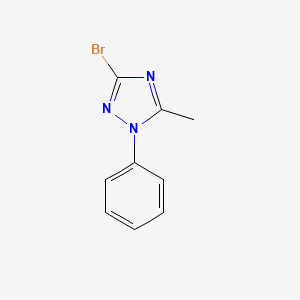
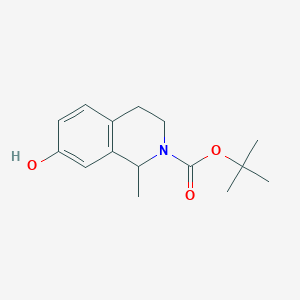
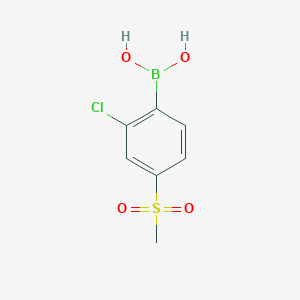


![[2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13555239.png)

![Ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate](/img/structure/B13555248.png)
![1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione](/img/structure/B13555254.png)

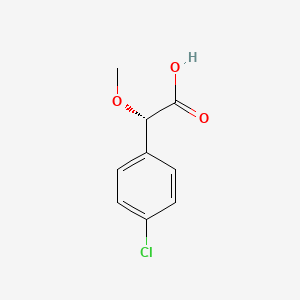

![(1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13555273.png)
